2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine atoms, a pyridine ring, and a trimethoxybenzoate group
Preparation Methods
The synthesis of 2,4-DIBROMO-6-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the bromination of a phenyl ring, followed by the introduction of the pyridine ring through a formamido linkage. The final step involves the esterification with trimethoxybenzoic acid. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyridine ring and the formamido linkage allows it to bind to active sites on proteins, potentially inhibiting their function. The trimethoxybenzoate group may enhance its solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar compounds include other brominated phenyl derivatives and pyridine-containing molecules. Compared to these compounds, 2,4-DIBROMO-6-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2,4-Dibromo-6-[(E)-{[(pyridin-2-yl)formamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate
- 2,4-Dibromo-6-[(E)-{[(pyridin-4-yl)formamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate
These compounds share structural similarities but differ in the position of the pyridine ring or the nature of the substituents, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C23H19Br2N3O6 |
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Molecular Weight |
593.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H19Br2N3O6/c1-31-18-8-14(9-19(32-2)21(18)33-3)23(30)34-20-15(7-16(24)10-17(20)25)12-27-28-22(29)13-5-4-6-26-11-13/h4-12H,1-3H3,(H,28,29)/b27-12+ |
InChI Key |
YBIFORVBRIJDIY-KKMKTNMSSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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